4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone
CAS No.: 898787-16-1
Cat. No.: VC2484190
Molecular Formula: C15H11BrClFO
Molecular Weight: 341.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898787-16-1 |
|---|---|
| Molecular Formula | C15H11BrClFO |
| Molecular Weight | 341.6 g/mol |
| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C15H11BrClFO/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |
| Standard InChI Key | SHLIEOJXASGRTR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone is an organic compound classified as a halogenated propiophenone. The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 898787-16-1 |
| Molecular Formula | C15H11BrClFO |
| Molecular Weight | 341.6 g/mol |
| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
The compound is also registered in chemical databases with the following identifiers:
| Database | Identifier |
|---|---|
| PubChem Compound ID | 24726043 |
| Standard InChIKey | SHLIEOJXASGRTR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F |
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Color | White to off-white |
| Molecular Weight | 341.6 g/mol |
| Solubility | Expected to be soluble in organic solvents (acetone, chloroform, DMF) and poorly soluble in water |
The presence of multiple halogen substituents (bromine, chlorine, and fluorine) contributes to the compound's relatively high molecular weight and influences its solubility profile .
Structural Data
Detailed structural information for 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone includes:
| Structural Parameter | Description |
|---|---|
| Bond Angles | Standard aromatic ring bond angles (approximately 120°) |
| C-C Bond Lengths | Approximately 1.40 Å (aromatic) |
| C-Br Bond Length | Approximately 1.90 Å |
| C-Cl Bond Length | Approximately 1.75 Å |
| C-F Bond Length | Approximately 1.35 Å |
The presence of the carbonyl group creates a slight planarity deviation in the propan-1-one chain connecting the two aromatic rings .
Synthesis and Preparation Methods
Reaction Challenges and Considerations
Several challenges are typically associated with the synthesis of multi-halogenated compounds like 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone:
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Regioselectivity: Ensuring halogen substitution occurs at the desired positions
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Chemoselectivity: Preventing unwanted side reactions between functional groups
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Purification: Separation of the target compound from structurally similar byproducts
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Scale-up considerations: Optimizing reaction conditions for larger-scale production
These challenges necessitate careful control of reaction conditions and possibly the use of protecting groups during synthesis.
Chemical Reactivity and Reactions
Reactivity Patterns
The chemical reactivity of 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone is primarily determined by the presence of three key functional features:
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Carbonyl group (ketone): Susceptible to nucleophilic addition reactions
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Multiple halogen substituents: Sites for potential substitution reactions
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Aromatic rings: Can undergo electrophilic aromatic substitution under appropriate conditions
Comparative Analysis with Structurally Related Compounds
Structural Analogs
4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone belongs to a family of halogenated propiophenones. Comparison with structural analogs provides insights into structure-property relationships:
| Compound | Key Structural Difference | Implication |
|---|---|---|
| 4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone | Fluorine at 2' vs 3' position | Different electronic effects and potential reactivity |
| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | Chloro vs Bromo at 4'; Methoxy vs Chloro on second ring | Reduced halogen content; different electronic properties |
| 4'-Bromo-3-(4-chlorophenyl)propiophenone | Chlorine at 4-position vs 3-position | Altered electronic distribution in the molecule |
This comparison highlights how subtle structural modifications can potentially influence physicochemical properties and reactivity patterns .
Structure-Property Relationships
The unique combination of halogens in 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone contributes to its distinctive properties:
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The bromine substituent (largest halogen) significantly affects lipophilicity and increases molecular weight
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The fluorine substituent (most electronegative halogen) creates polarization effects within the aromatic ring
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The chlorine substituent modifies the electronic character of the second aromatic ring
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The collective halogen effect influences crystallinity, melting point, and solubility
These structure-property relationships are important considerations for potential applications of the compound .
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